molecular formula C9H9F3O2 B1607759 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene CAS No. 887266-88-8

1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene

Cat. No. B1607759
CAS RN: 887266-88-8
M. Wt: 206.16 g/mol
InChI Key: UDUQEVKEBPIJJE-UHFFFAOYSA-N
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Description

1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 . It is also known as 2-Methoxy-5-(trifluoromethoxy)toluene .


Synthesis Analysis

The synthesis of trifluoromethoxy compounds, such as 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene, can be achieved through various methods. One common method involves the use of lithium diisopropylamide (LIDA) at -100°C, which gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene . Another method involves the preparation of (trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene consists of a benzene ring substituted with methoxy, methyl, and trifluoromethoxy groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene has a predicted boiling point of 187.6±35.0 °C and a predicted density of 1.211±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Bioactive Compounds

The trifluoromethoxy group in 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene is finding increased utility as a substituent in bioactives . It’s an important component in the synthesis of various bioactive compounds, contributing to their stability and reactivity .

Pharmaceutical Research

Fluorine-containing compounds, like 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene, are synthesized in pharmaceutical research on a routine basis . About 10% of all marketed pharmaceuticals contain a fluorine atom , indicating the significance of such compounds in drug development.

Development of Anesthetics

In the 1950s and 1960s, the successful development of α-fluorinated ethers as volatile, non-toxic, non-explosive, and fast-acting inhalation anesthetics was quickly followed by applications of anti-inflammatory agents . This suggests potential applications of 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene in the development of new anesthetics.

Oxidation Reactions

Oxidation reactions could lead to the conversion of the trifluoromethyl group to a carbonyl group (e.g., trifluoromethyl ketone) . This indicates that 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene could be used in oxidation reactions in chemical synthesis.

Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine

1-Bromo-4-(trifluoromethoxy)benzene, a compound similar to 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene, was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine . This suggests that 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene could potentially be used in similar synthetic pathways.

Development of Fluorinated Drugs

The trifluoromethoxy group in 1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene could contribute to the development of more fluorinated drugs in the future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

properties

IUPAC Name

1-methoxy-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-5-7(14-9(10,11)12)3-4-8(6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUQEVKEBPIJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382578
Record name 1-methoxy-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-methyl-4-(trifluoromethoxy)benzene

CAS RN

887266-88-8
Record name 1-methoxy-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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